N-Butyryl-D7-glycine
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Overview
Description
N-Butyryl-D7-glycine is a deuterium-labeled version of N-Butyrylglycine, an acyl glycine. Acyl glycines are minor metabolites of fatty acids and play a role in various metabolic pathways. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyryl-D7-glycine is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Butyrylglycine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes rigorous quality control measures to ensure the deuterium labeling is consistent and the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Butyryl-D7-glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce butyric acid derivatives, while reduction may yield butanol derivatives .
Scientific Research Applications
N-Butyryl-D7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of acyl glycines in metabolic processes.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of N-Butyryl-D7-glycine involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. This compound can then participate in various metabolic pathways, influencing the pharmacokinetic and metabolic profiles of drugs .
Comparison with Similar Compounds
Similar Compounds
N-Butyrylglycine: The non-deuterated version of N-Butyryl-D7-glycine.
N-Propionylglycine: Another acyl glycine with a shorter carbon chain.
N-Acetylglycine: An acyl glycine with an acetyl group instead of a butyryl group
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies requiring precise quantitation and tracing of metabolic pathways. The deuterium atoms provide a distinct signature that can be easily detected using various analytical techniques .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3,2D2,3D2 |
InChI Key |
WPSSBBPLVMTKRN-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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